N-[(furan-2-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide
Description
N-[(furan-2-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide is a benzamide derivative featuring two distinct substituents:
- A furan-2-ylmethyl group attached to the benzamide nitrogen.
- A 2-oxopyrrolidin-1-yl moiety at the para position of the benzamide aromatic ring.
This compound has been cataloged under multiple synonyms, including N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenecarboxamide and ZINC429209, with supplier records confirming its commercial availability .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-4-1-9-18(15)13-7-5-12(6-8-13)16(20)17-11-14-3-2-10-21-14/h2-3,5-8,10H,1,4,9,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPHQIYPHCUIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Preparation of the Pyrrolidinone Moiety: This can be achieved by the reaction of γ-butyrolactone with ammonia or primary amines under controlled conditions.
Coupling Reaction: The final step involves the coupling of the furan and pyrrolidinone intermediates with a benzenecarboxylic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrrolidinone moiety can be reduced to pyrrolidine under hydrogenation conditions.
Substitution: The benzenecarboxamide group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Pyrrolidine derivatives.
Substitution Products: Halogenated or nitrated benzenecarboxamides.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways related to cell signaling, metabolism, or gene expression, leading to its observed effects.
Comparison with Other Compounds:
This compound vs. N-(2-thienylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenecarboxamide: The furan ring in the former is replaced by a thiophene ring in the latter, which may alter its chemical reactivity and biological activity.
This compound vs. N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzamide: The carboxamide group in the former is replaced by a benzamide group in the latter, potentially affecting its solubility and interaction with molecular targets.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
Anticancer Agents
- EPZ011989: Shares the benzamide core but replaces the pyrrolidone and furan groups with morpholine and pyridinone moieties. Demonstrates potent EZH2 inhibition (IC₅₀ < 10 nM), highlighting how bulkier substituents enhance target specificity . In contrast, the target compound’s pyrrolidone may improve solubility but lacks confirmed EZH2 activity.
Antifungal Agents
- LMM11 : Incorporates a furan-2-yl group but pairs it with a sulfamoyl-1,3,4-oxadiazole scaffold. Exhibits antifungal activity against C. albicans (MIC ~8 µg/mL) via thioredoxin reductase inhibition . The target compound’s pyrrolidone ring may confer distinct pharmacokinetics but lacks documented antifungal efficacy.
CNS-Targeted Compounds
- The piperazine-pyridazinyl derivative () shares the furan-methylbenzamide backbone but adds a chloro and piperazine group, a common feature in neuroactive drugs. This suggests the target compound could be modified for CNS applications, though its current profile remains unexplored .
Agricultural Benzamides
- Mepronil and fenfuram () illustrate how simpler benzamide derivatives (e.g., methyl, methoxy substituents) are repurposed as pesticides. The target compound’s heterocycles likely preclude agricultural use due to higher synthesis costs and untested ecotoxicity .
Biological Activity
N-[(furan-2-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound, drawing on diverse research studies and findings.
Chemical Structure
The chemical structure of this compound can be represented by the following molecular formula:
The compound features a furan ring, a benzamide moiety, and a pyrrolidine derivative, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan ring through cyclization reactions.
- Amidation with 4-(2-oxopyrrolidin-1-yl)benzoic acid.
- Purification via recrystallization or chromatography.
These methods ensure high yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and cervical adenocarcinoma (HeLa) cells. The mechanism often involves the inhibition of topoisomerase I, leading to DNA damage and apoptosis in cancer cells .
Antimicrobial Properties
This compound and its analogs have demonstrated notable antimicrobial activity. A study indicated that certain benzamide derivatives exhibited effective larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L . The following table summarizes the larvicidal activities observed:
| Compound | Concentration (mg/L) | Death Rate (%) |
|---|---|---|
| 7a | 10 | 100 |
| 7b | 10 | 10 |
| 7c | 10 | 0 |
| 7h | 10 | 20 |
These findings suggest that modifications in the structure can significantly enhance biological efficacy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups influences the biological activity of benzamide derivatives. For instance:
- Furan Ring : Enhances lipophilicity and facilitates cellular uptake.
- Pyrrolidine Moiety : May contribute to receptor binding affinity.
- Benzamide Backbone : Essential for maintaining structural integrity and activity.
Case Studies
A notable case study examined a series of benzamides substituted with various heterocycles. The results demonstrated that compounds with a furan substituent exhibited superior antifungal properties compared to their non-furan counterparts. Specifically, one compound showed over 90% inhibition against Botrytis cinerea, outperforming standard antifungal agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
